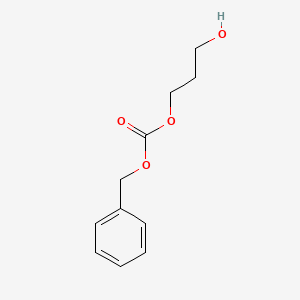
Benzyl 3-hydroxypropyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-hydroxypropyl carbonate is an organic compound with the molecular formula C11H14NO3 It is a type of carbamate, which is a functional group characterized by the presence of a carbonyl group attached to both an amine and an alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypropyl carbonate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 3-hydroxypropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Formation of benzyl 3-oxopropyl carbonate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-hydroxypropyl carbonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzyl 3-hydroxypropyl carbonate involves the cleavage of the benzyl group under specific conditions, such as the presence of a catalyst or enzyme. This cleavage releases the active compound, which can then interact with its molecular targets. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the propyl chain.
3-(Carbobenzoxyamino)-1-propanol: Similar structure but with different functional groups.
Uniqueness: Benzyl 3-hydroxypropyl carbonate is unique due to the presence of both a benzyl group and a hydroxyl group on the propyl chain. This combination allows for versatile chemical modifications and applications, making it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
215124-82-6 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
benzyl 3-hydroxypropyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-7-4-8-14-11(13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI-Schlüssel |
XSBYNNFQMGXQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)OCCCO |
Verwandte CAS-Nummern |
674291-27-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
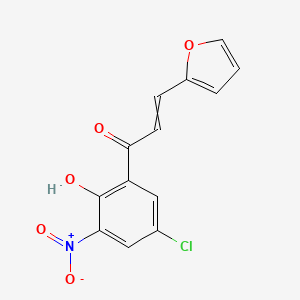
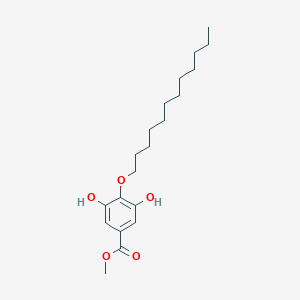
![6-[6-(2-Sulfanylethyl)naphthalen-2-YL]hexane-1-thiol](/img/structure/B14242160.png)
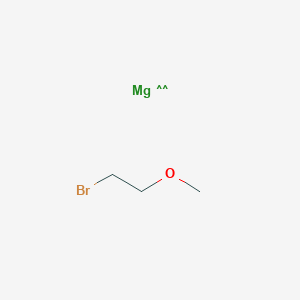
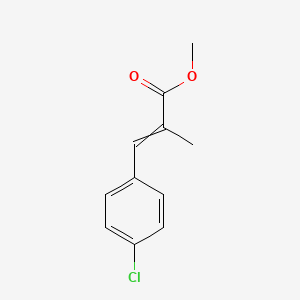
![3-Amino-9-oxo-1-phenyl-9H-indeno[2,1-C]pyridine-4-carbonitrile](/img/structure/B14242173.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14242180.png)
![3-[2,6-Di(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14242184.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
